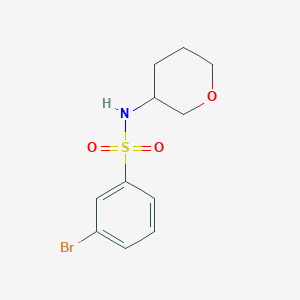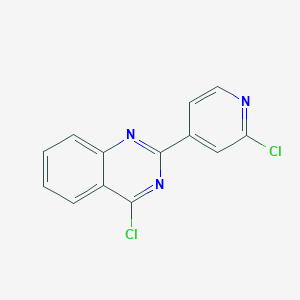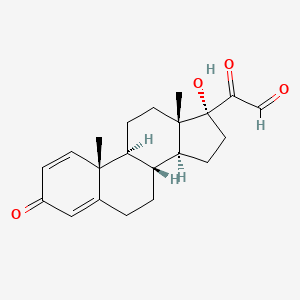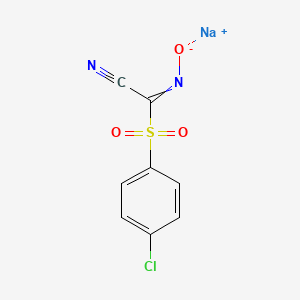
AsenapineCitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AsenapineCitrate is a compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is an atypical antipsychotic that belongs to the dibenzo-oxepino pyrrole class. This compound is known for its sublingual and transdermal formulations, which help to avoid extensive first-pass metabolism when ingested orally .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AsenapineCitrate involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole with suitable reagents under controlled conditions . The process includes purification steps to obtain the desired crystal form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: AsenapineCitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound include its active pharmaceutical ingredient (API) and various intermediates used in its synthesis. These products are crucial for its therapeutic applications .
Scientific Research Applications
AsenapineCitrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate its effects on neurotransmitter systems and receptor binding. In medicine, this compound is extensively studied for its therapeutic potential in treating psychiatric disorders. In the industry, it is used in the development of new drug formulations and delivery systems .
Mechanism of Action
AsenapineCitrate exerts its effects by acting as a multireceptor neuroleptic drug. It shows strong antagonism towards serotonin (5HT2A) and dopamine (D2) receptors, which helps to enhance dopamine and acetylcholine efflux in the brain. This mechanism is believed to improve cognitive function and reduce negative symptoms in patients with psychiatric disorders. Additionally, this compound has a high affinity for various serotonergic, dopaminergic, and adrenergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
AsenapineCitrate is compared with other atypical antipsychotics such as Vraylar (cariprazine) and Lamictal (lamotrigine). While all these compounds are used to treat psychiatric disorders, this compound is unique due to its sublingual and transdermal formulations, which help to avoid first-pass metabolism. Additionally, this compound has a broader receptor affinity profile, making it a versatile option for treating various symptoms associated with psychiatric disorders .
List of Similar Compounds:- Vraylar (cariprazine)
- Lamictal (lamotrigine)
- Risperidone
- Olanzapine
- Quetiapine
These compounds share some similarities with this compound but differ in their specific receptor affinities, formulations, and therapeutic applications .
Properties
Molecular Formula |
C23H24ClNO8 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1 |
InChI Key |
UDXWQAFGHJZEIQ-CTHHTMFSSA-N |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


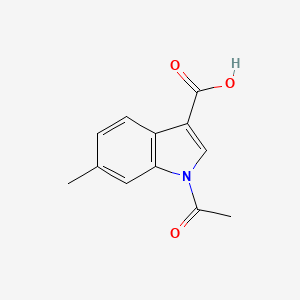
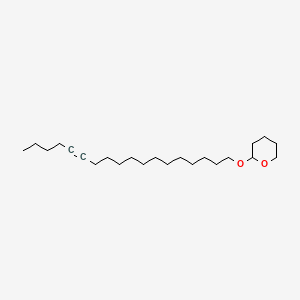
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
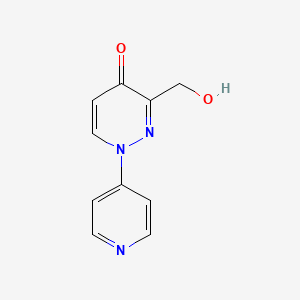
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)


![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
